N-[4-(acetylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
- The N-acylsulfonamide group (acetylsulfamoyl) is attached to the phenyl ring.
- The pyrrolidine ring contains a carbonyl group (5-oxopyrrolidine-3-carboxamide).
- The aryl substituents (3-chloro-4-methylphenyl) enhance its chemical diversity.
Preparation Methods
Synthetic Routes::
Direct Synthesis: Compound X can be synthesized via a multistep process involving coupling reactions, cyclization, and acylation. For example, the acetylsulfamoyl group can be introduced using acetic anhydride.
Amide Formation: The pyrrolidine ring can be formed through amide bond formation between the acetylsulfamoyl group and an appropriate amine.
Arylation: The aryl substituents are introduced through aryl halide coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
Reagents: Reagents like triethylamine, base, and palladium catalysts are employed.
Temperature and Time: Reaction temperatures vary depending on the step, typically between 0°C and room temperature.
Industrial Production:: Industrial-scale production involves optimization of reaction conditions, scalability, and purification methods.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the sulfamoyl group or the aryl rings.
Reduction: Reduction of the carbonyl group or the aryl halides.
Substitution: Nucleophilic substitution at the carbonyl carbon or the aryl halides.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its structural features.
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of acetylsulfamoyl, pyrrolidine, and aryl moieties. Similar compounds include Compound Y and Compound Z.
Properties
Molecular Formula |
C20H20ClN3O5S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O5S/c1-12-3-6-16(10-18(12)21)24-11-14(9-19(24)26)20(27)22-15-4-7-17(8-5-15)30(28,29)23-13(2)25/h3-8,10,14H,9,11H2,1-2H3,(H,22,27)(H,23,25) |
InChI Key |
JAIQEHCAYUCJON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C)Cl |
Origin of Product |
United States |
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